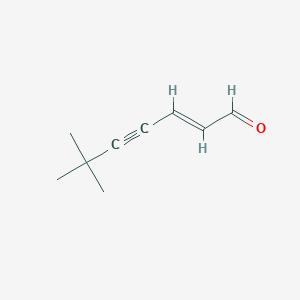
(E)-6,6-Dimethyl-2-hepten-4-ynal
Overview
Description
(E)-6,6-Dimethyl-2-hepten-4-ynal is an organic compound characterized by its unique structure, which includes both an alkyne and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-6,6-Dimethyl-2-hepten-4-ynal typically involves the use of alkyne and aldehyde precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening and optimization of reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-6,6-Dimethyl-2-hepten-4-ynal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic addition reactions at the aldehyde group, forming alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Grignard reagents or organolithium compounds in anhydrous ether.
Major Products Formed:
Oxidation: 6,6-Dimethyl-2-heptenoic acid.
Reduction: 6,6-Dimethyl-2-hepten-4-ene or 6,6-Dimethyl-2-heptane.
Substitution: 6,6-Dimethyl-2-hepten-4-ol.
Scientific Research Applications
(E)-6,6-Dimethyl-2-hepten-4-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-6,6-Dimethyl-2-hepten-4-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The alkyne group can participate in cycloaddition reactions, forming new chemical entities with distinct properties.
Comparison with Similar Compounds
6,6-Dimethyl-2-hepten-4-yn-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
6,6-Dimethyl-2-hepten-4-yn-1-amine: Contains an amine group instead of an aldehyde.
6,6-Dimethyl-2-hepten-4-yn-1-thiol: Features a thiol group in place of the aldehyde.
Uniqueness: (E)-6,6-Dimethyl-2-hepten-4-ynal is unique due to the presence of both an alkyne and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
(E)-6,6-dimethylhept-2-en-4-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLKJVPPOREBI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[1-[[4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1141865.png)
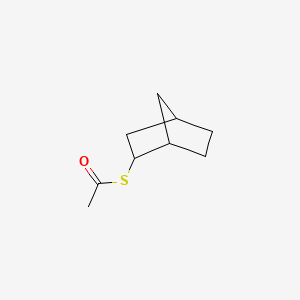


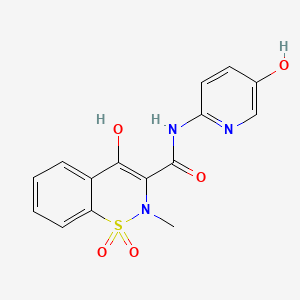


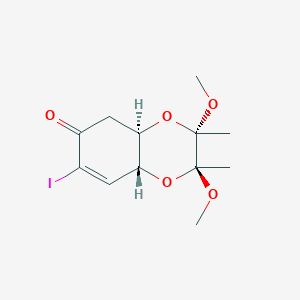
![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)
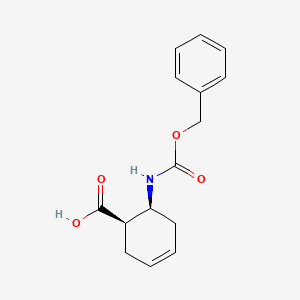
![N-(beta-D-Glucopyranosyl)-N'-[(2-methanethiosulfonyl)ethyl] Urea](/img/structure/B1141888.png)
